[(2,4-Difluorophenyl)methyl](ethyl)amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)methylamine typically involves the reaction of 2,4-difluorobenzyl chloride with ethylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of (2,4-Difluorophenyl)methylamine follows similar synthetic routes but involves larger reactors and more efficient purification methods . The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)methylamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, or amine groups in polar aprotic solvents.
Major Products Formed
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Difluorophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on the target and the context of the reaction . The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
(2,4-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
(2,4-Difluorophenyl)ethylamine: This compound has a similar structure but with a different substitution pattern on the amine group.
(2,4-Difluorophenyl)methylamine: Another similar compound with a different alkyl group attached to the amine.
The uniqueness of (2,4-Difluorophenyl)methylamine lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKTVVQXLSORQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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